molecular formula C16H28O3 B1345487 Dodecylsuccinic anhydride CAS No. 2561-85-5

Dodecylsuccinic anhydride

Cat. No.: B1345487
CAS No.: 2561-85-5
M. Wt: 268.39 g/mol
InChI Key: YAXXOCZAXKLLCV-UHFFFAOYSA-N
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Description

Dodecylsuccinic anhydride (DSA) belongs to the class of long-chained aliphatic anhydrides . It is used as catalysts and organic acid anhydride-based hardeners in the electrical industry . The molecular formula of DSA is C16H28O3 .


Synthesis Analysis

The synthesis process of DSA involves mixing polyisobutylene and maleic anhydride according to a certain molar ratio and placing it in a reactor . A catalyst and an initiator are added into the reactor, and the pH value of the reaction system is adjusted . The temperature of the reaction system is adjusted, and stirring is carried out to perform a reaction for a period of time at high temperature . After the reaction is finished, the product is distilled under a certain pressure, cooled for a period of time, and thus the target product is obtained .


Molecular Structure Analysis

DSA has a molecular weight of 268.392 Da . It contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Aldehydes and ketones also contain a carbonyl, but their chemistry is distinctly different because they do not contain a suitable leaving group .


Physical And Chemical Properties Analysis

DSA has a melting point of 73 °C . It is soluble in benzene . The density of DSA is 0.974±0.06 g/cm3 .

Scientific Research Applications

Polymer Enhancement for Petroleum Industry

Dodecylsuccinic anhydride derivatives, specifically poly (n-dodecyl linoleate-co-succinic anhydride) and poly (n-dodecyl ricinoleate-co-succinic anhydride), have been developed from vegetable oils for use as pour point depressants (PPDs) in waxy crude oil. These compounds significantly reduce pour points and apparent viscosities, improving the low-temperature flow properties of crude oil. Their effectiveness was characterized by various spectroscopic analyses, and they showed considerable reduction in wax deposition, enhancing pipeline flow conditions (Deka, Sharma, & Mahto, 2020).

Environmental Friendly Emulsion Stabilization

A novel approach to stabilize emulsions without the environmental impact of traditional surfactants involves modifying montmorillonite nanoparticles with sodium fluoride to decrease the interfacial tension between dodecenylsuccinic anhydride and aqueous dispersion. This method benefits the preparation of emulsions with enhanced stability, smaller droplet size, and improved hydrolysis resistance. Adjusting the pH and particle concentration of the aqueous solution further optimizes the stability of these emulsions, demonstrating a shift towards more environmentally friendly paper-sizing agents (Yu, Liu, Li, Wang, & Li, 2015).

Enhancing Polymer Properties

Research into the efficiency of dodecyl succinic anhydride as a curing agent for epoxidized natural rubber (ENR50) revealed it as a valuable compound for improving the material's properties. The study showed that ENR50, when cured with dodecyl succinic anhydride, achieved a maximum gel content of about 87-88%wt, indicating significant reactivity and potential for creating durable rubber products with enhanced performance (Mascia, Russo, Lavorgna, Verdolotti, Clarke, Vignali, & Acierno, 2014).

Modification of Surface Properties

In the field of daily chemicals, dodecenyl succinate anhydride modified starch (DDSS) demonstrated superior surface activity compared to conventional surfactants like LAS. DDSS exhibits lower critical micelle concentration, improved foaming power, foam stability, and better stability in hard water, showcasing its potential as an effective and versatile component in the formulation of various consumer products (Linbo, 2011).

Nanocomposite Material Development

This compound has been utilized in modifying organophilic Montmorillonites (Cloisite 30B) for better dispersibility in LDPE, leading to the development of nanocomposites with improved thermal properties and increased air thermal stability. This application demonstrates the versatility of this compound in enhancing material properties for advanced applications in material science (Peila, Lengvinaite, Malucelli, Priola, & Ronchetti, 2008).

Mechanism of Action

Target of Action

Dodecylsuccinic anhydride (DDSA) is a long-chained aliphatic anhydride . It primarily targets biopolymers such as chitosan . The role of these targets is to serve as a matrix for DDSA to interact with and modify.

Mode of Action

DDSA interacts with its targets through esterification, amidation, and ring-opening reactions . This interaction results in the modification of the biopolymer, enhancing its properties. For instance, when DDSA interacts with chitosan, it enhances the hydrophobicity of chitosan .

Biochemical Pathways

The biochemical pathways affected by DDSA primarily involve the modification of biopolymers . The esterification, amidation, and ring-opening reactions induced by DDSA lead to the formation of modified biopolymers . These modified biopolymers can then interact differently with their environment, leading to various downstream effects such as improved encapsulation and retention of hydrophobic drugs .

Result of Action

The primary result of DDSA’s action is the modification of biopolymers . This modification can enhance the properties of the biopolymers, such as increasing the hydrophobicity of chitosan . This allows the modified chitosan to better encapsulate and retain hydrophobic drugs , thereby improving the efficacy of drug delivery systems.

Action Environment

The action of DDSA can be influenced by various environmental factors. For instance, the pH and particle concentration of the aqueous solution can affect the stability of DDSA . Furthermore, the presence of salt in the DDSA emulsification process can restrain the hydrolytic action of DDSA, sustaining its sizing performance .

Safety and Hazards

DSA may cause an allergic skin reaction and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling DSA .

Relevant Papers One relevant paper discusses the cure efficiency of Dodecylsuccinic anhydride as a cross-linking agent for elastomer blends based on epoxidized natural rubber .

Biochemical Analysis

Biochemical Properties

Dodecylsuccinic anhydride plays a significant role in biochemical reactions due to its ability to undergo esterification, amidation, and ring-opening reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can modify chitosan hydrogels, enhancing their hydrophobicity and allowing better encapsulation and retention of hydrophobic drugs . Additionally, this compound can be used to prepare biosurfactants from arabinoglucuronoxylan, which are useful for oily sludge remediation and oil recovery .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when used in the preparation of collagen hydrogels for skin wound dressings, this compound enhances the hydrophobicity of the hydrogels, which can impact cell adhesion and proliferation . Additionally, its use in drug delivery systems can influence the release and absorption of drugs at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo esterification and amidation reactions, which allow it to form stable complexes with proteins and other biomolecules . These interactions can lead to the modification of the structure and function of the target molecules, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable emulsions with enhanced hydrolysis resistance, which can sustain its activity over extended periods . This stability is crucial for its use in drug delivery systems and other biomedical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance the hydrophobicity of hydrogels and improve drug encapsulation and retention . At higher doses, it may exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause skin and eye irritation in animal models . Therefore, careful dosage optimization is essential to minimize adverse effects while maximizing its therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, including esterification and amidation reactions. It interacts with enzymes such as esterases and amidases, which catalyze the hydrolysis of the anhydride bonds . These reactions can lead to the formation of stable complexes with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can be used to synthesize biosurfactants, which play a role in lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can form stable emulsions with enhanced stability and hydrolysis resistance, which facilitate its transport and distribution . Additionally, its hydrophobic nature allows it to accumulate in lipid-rich regions, influencing its localization and activity within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophobicity and interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . These interactions can impact its activity and function, influencing various cellular processes and biochemical pathways.

Properties

IUPAC Name

3-dodecyloxolane-2,5-dione
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InChI

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXXOCZAXKLLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H28O3
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DSSTOX Substance ID

DTXSID40862987
Record name 3-Dodecyldihydro-2,5-furandione
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Molecular Weight

268.39 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Dodecylsuccinic anhydride
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CAS No.

2561-85-5
Record name Dodecylsuccinic anhydride
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Record name 2,5-Furandione, 3-dodecyldihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dodecylsuccinic anhydride interact with its targets, and what are the downstream effects?

A1: this compound primarily interacts with its targets through acylation reactions. It reacts with nucleophilic groups like primary amines, often found in proteins, polymers, and other biomolecules. [, , ] This modification can alter the target's properties, including:

  • Hydrophobicity/hydrophilicity: The long alkyl chain of DSA increases the hydrophobicity of the modified molecule. [, , ]
  • Charge: Modification with DSA can neutralize the charge of amine-containing groups, impacting the molecule's overall charge. [, ]
  • Solubility: Depending on the target and the degree of modification, DSA can increase or decrease solubility in different solvents. [, , ]

Q2: What is known about the structural characterization of this compound?

A2: this compound is a cyclic anhydride with a twelve-carbon alkyl chain. While specific spectroscopic data is not provided in the cited papers, its structural characterization can be inferred from its chemical structure and reported applications:

    Q3: What materials is this compound compatible with, and how stable is it under various conditions?

    A3: this compound demonstrates compatibility with a range of materials, including:

    • Polymers: DSA is used to modify epoxy resins, poly(l-lysine), and dextran. [, , ]
    • Inorganic materials: It modifies montmorillonite clay, enhancing its compatibility with organic polymers. [, ]
    • Biomolecules: DSA modifies antibodies without affecting their antigen-binding activity. []

    Q4: Can this compound be used to improve drug delivery and targeting?

    A4: Yes, research suggests that DSA holds potential in enhancing drug delivery and targeting. For instance, DSA modification of dextran, a biocompatible polysaccharide, led to the creation of nanomicelles for gadolinium delivery. [] These nanomicelles exhibited improved tumor imaging capabilities and relatively rapid clearance compared to existing contrast agents.

    Q5: Are there any known toxicological concerns or safety issues associated with this compound?

    A5: While the provided research papers don't offer specific toxicological data on DSA, it's crucial to handle any chemical with caution. As an anhydride, DSA can irritate the skin, eyes, and respiratory tract. Appropriate personal protective equipment should always be used when handling this compound.

    Q6: What are the future directions and potential applications of this compound in research?

    A6: this compound's diverse properties open doors to numerous research avenues. Some promising areas include:

    • Developing novel drug delivery systems: Exploring DSA-modified carriers for targeted drug delivery, particularly for cancer therapy and imaging. [, ]

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